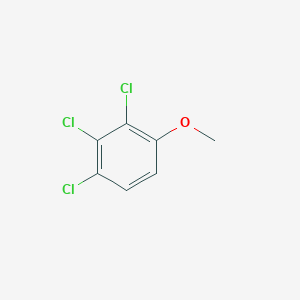

2,3,4-トリクロロアニソール

概要

説明

Synthesis Analysis

The synthesis and analysis of TCA and related chloroanisoles involve various methods aimed at detection and quantification due to their low sensory thresholds and relevance in environmental and food quality assessments. Techniques such as dispersive liquid-liquid microextraction followed by gas chromatography (GC) have been optimized for the determination of TCA and its precursors in water samples, showcasing the method's efficiency and sensitivity (Xiuzhi Bai et al., 2016).

Molecular Structure Analysis

The molecular structure of TCA has been studied through various spectroscopic techniques to understand its interaction with other substances and its role in causing off-flavors. Investigations into related compounds using electron transmission spectroscopy and density functional theory calculations have provided insights into the dissociative electron attachment processes, which could be relevant for rapid detection methods in the wine and pharmaceutical industries (N. L. Asfandiarov et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving TCA, particularly its formation from precursors like trichlorophenol, have been studied to understand its production mechanisms. Investigations into the microbial O-methylation of trichlorophenol in lake water reveal the conversion to TCA, highlighting the roles of specific enzymes and environmental factors in this process (Kejia Zhang et al., 2016).

Physical Properties Analysis

The analysis of TCA's physical properties, such as its volatility and solubility, is crucial for developing effective detection and extraction methods. Techniques like supercritical fluid extraction and microextraction in packed syringe (MEPS) have been applied to isolate TCA from complex matrices like cork stoppers and wine, allowing for sensitive detection through gas chromatography-mass spectrometry (GC-MS) (M. Taylor et al., 2000).

Chemical Properties Analysis

The chemical behavior of TCA, including its reactivity and interactions with other substances, is a key area of research for mitigating its impact on product quality. Studies on the oxidation of TCA by advanced oxidation processes reveal the kinetics, products, and pathways involved, offering potential strategies for its removal from contaminated water and food products (Congwei Luo et al., 2016).

科学的研究の応用

ワイン業界

2,3,4-トリクロロアニソール (TCA) は、ワインの「コルク臭」の原因となる主な物質で、ワインに湿ったカビ臭を付与します . TCAの発生および生成機構は、主にクロロフェノールの微生物によるO-メチル化とアニソールの塩素化が含まれます .

分析方法

熱脱着-ガスクロマトグラフィー-質量分析法(TD-GC/MS)に基づく持続可能な方法が、TCAの定量のために開発および最適化されました . この方法論は、すべての対象化合物の試験範囲(0.1〜2 ng)において良好な直線性(R ≤ 0.994)を示しました .

空気質モニタリング

開発された方法論と、すべての対象化合物のサンプリングレート(R値)(0.013〜0.071 m3 h−1)は、2つのワイナリーの空気分析に適用されました . その結果、開発された方法論は、空気中のこれらの化合物を定量するための持続可能かつ有用なツールであることが示されました .

分解研究

最も性能の高いUV源について、TCA分解の分解機構と速度論モデルを評価しました .

水道システム

提示されたシミュレーションは、水道システム(WDS)におけるT&O問題の自然発生であり、微生物と2,4,6-TCPの相互作用の結果です .

管理および修復戦略

作用機序

Target of Action

2,3,4-Trichloroanisole (TCA) is a chlorinated derivative of anisole . It is primarily known for its impact on the olfactory system, specifically the olfactory transduction channels . It is considered one of the strongest off-flavors and is responsible for the phenomenon of cork taint in wines .

Mode of Action

TCA interacts with its targets by suppressing cyclic nucleotide-gated channels in the olfactory system . The compound is formed by the biomethylation of 2,4,6-trichlorophenol .

Biochemical Pathways

The formation mechanisms of TCA mainly include microbial O-methylation of chlorophenols and chlorination of anisole . The source of TCA in wine is the cork or other woodworks, but it can also contaminate wine from the environment .

Pharmacokinetics

Its molecular weight is 21147 g/mol , which may influence its absorption and distribution in the body.

Result of Action

The primary result of TCA’s action is the generation of a musty, moldy smell, particularly in wines . This is due to its interaction with the olfactory system, leading to a suppression of olfactory transduction . This effect can significantly impact the quality of wines and other beverages, leading to substantial economic losses .

Action Environment

Environmental factors can influence the action of TCA. For instance, the presence of natural organic matter (NOM) and bicarbonate (HCO3-) can inhibit TCA degradation . Chloride ion (cl-) has a negligible effect . The degradation rate of TCA can be increased with higher initial chlorine dosage and decreased TCA concentration or pH value .

Safety and Hazards

将来の方向性

While specific future directions for 2,3,4-Trichloroanisole are not available, it’s worth noting that research into the degradation and removal of similar compounds from water sources is ongoing . This suggests that future research could focus on improving these processes for 2,3,4-Trichloroanisole as well.

特性

IUPAC Name |

1,2,3-trichloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQUNVLMWIYOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202477 | |

| Record name | 2,3,4-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54135-80-7 | |

| Record name | 2,3,4-Trichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54135-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT5R63843S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

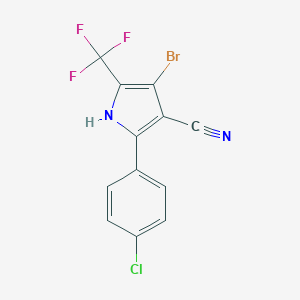

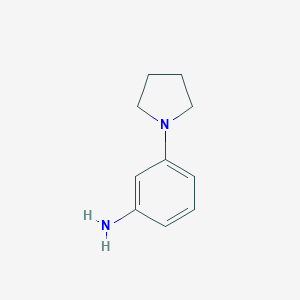

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3,4-Trichloroanisole so important for researchers studying drinking water quality?

A1: 2,3,4-Trichloroanisole, along with other chloroanisoles, is a significant contributor to unpleasant earthy-musty odors in drinking water, even at extremely low concentrations. [, , , ] This can lead to consumer complaints and perceptions of unsafe water despite its relatively harmless nature at these levels. Understanding the presence, formation, and removal of 2,3,4-Trichloroanisole is crucial for ensuring palatable and high-quality drinking water.

Q2: How can we accurately measure the low levels of 2,3,4-Trichloroanisole found in water?

A2: Several analytical techniques have been developed to quantify trace amounts of 2,3,4-Trichloroanisole in water samples. Some of the commonly employed methods include:

- Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and allows for the simultaneous determination of multiple odorous compounds, including 2,3,4-Trichloroanisole, at nanogram-per-liter levels. [, ]

- Stir Bar Sorptive Extraction (SBSE) followed by Thermal Desorption (TD) and GC-MS: This technique provides efficient extraction and high sensitivity, making it suitable for analyzing a large number of samples in a short period. [, ]

Q3: How does the structure of 2,3,4-Trichloroanisole relate to its properties?

A3: 2,3,4-Trichloroanisole's structure has been investigated using Chlorine Nuclear Quadrupole Resonance (NQR) spectroscopy. [] This technique provides information about the chlorine atoms within the molecule, offering insights into its electronic environment and interactions with surrounding molecules. These structural features likely contribute to its volatility and its affinity for specific extraction phases used in analytical techniques.

Q4: Can you provide the molecular formula and weight of 2,3,4-Trichloroanisole?

A4: The molecular formula for 2,3,4-Trichloroanisole is C₇H₅Cl₃O. It has a molecular weight of 209.48 g/mol.

Q5: Is 2,3,4-Trichloroanisole only found in drinking water?

A5: No, 2,3,4-Trichloroanisole is not limited to drinking water. Research shows it can be found in various environments and matrices:

- Water Supply Reservoirs: Studies have investigated its occurrence and distribution in subtropical water supply reservoirs, highlighting its potential impact on drinking water sources. []

- Food Packaging Materials: The migration of 2,3,4-Trichloroanisole from multilayer plastic-paper food packaging materials has been studied, suggesting a potential source of contamination in food products. []

- Cork Products: Researchers have explored methods for analyzing 2,3,4-Trichloroanisole and other cork-taint compounds in bottled wines, demonstrating its relevance to the beverage industry. []

Q6: How is 2,3,4-Trichloroanisole formed in drinking water?

A6: While 2,3,4-Trichloroanisole itself is not a direct byproduct of water treatment, its precursor, 2,4,6-Trichlorophenol, can be formed during chlorine disinfection. [, ] This precursor can then be converted to 2,3,4-Trichloroanisole through microbial methylation processes, either during water treatment or within the distribution system. [, ]

Q7: What methods are used to remove 2,3,4-Trichloroanisole during drinking water treatment?

A7: Various treatment processes have been investigated for their effectiveness in removing 2,3,4-Trichloroanisole and other odorous compounds from drinking water. These include:

- Conventional Treatment: Research suggests that conventional treatment processes might not always be sufficient to entirely eliminate 2,3,4-Trichloroanisole and other taste and odor compounds. [, ]

- Advanced Treatment Technologies: Further research is necessary to assess the efficacy of advanced treatment technologies specifically targeting 2,3,4-Trichloroanisole and similar compounds. []

Q8: Is there any relationship between 2,3,4-Trichloroanisole and its isomer, 2,4,6-Trichloroanisole?

A8: While both 2,3,4-Trichloroanisole and 2,4,6-Trichloroanisole belong to the chloroanisole family and share a similar musty odor profile, they have distinct chemical structures due to the different positions of the chlorine atoms on the aromatic ring. [, ] This structural difference might lead to variations in their odor thresholds, environmental fate, and response to treatment processes.

Q9: Are there any known studies on the bioaccumulation of 2,3,4-Trichloroanisole in aquatic organisms?

A9: While the provided research papers do not specifically address bioaccumulation of 2,3,4-Trichloroanisole, a related study investigated the bioconcentration of various halogenated aromatics, including its isomer 2,3,6-Trichloroanisole, in rainbow trout. [] This research suggests that halogenated aromatics can accumulate in aquatic organisms, raising concerns about potential ecological impacts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)

![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)